Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate
Description
Properties
CAS No. |
143338-01-6 |
|---|---|
Molecular Formula |
C11H24NO3P |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
1-(3-diethoxyphosphorylpropyl)pyrrolidine |
InChI |
InChI=1S/C11H24NO3P/c1-3-14-16(13,15-4-2)11-7-10-12-8-5-6-9-12/h3-11H2,1-2H3 |
InChI Key |
JLKHQLJDPKSVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCN1CCCC1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chloropropylphosphonate Intermediate
The most direct route involves nucleophilic displacement of a halogen atom in diethyl (3-chloropropyl)phosphonate by pyrrolidine. This method, adapted from analogous protocols for pyrrolidinylmethyl phosphonates, employs a three-fold excess of pyrrolidine in dichloromethane at ambient temperature for 12–24 hours (Scheme 1). The reaction proceeds via an $$S_N2$$ mechanism, with the phosphonate's electron-withdrawing effect enhancing the leaving group's reactivity.
Optimization Insights :
- Yield improvements to 78% are achieved using 15 bar hydrogen pressure, reducing reaction time to 6 hours
- Base additives (e.g., $$K2CO3$$) are unnecessary due to pyrrolidine's inherent basicity
- Purification via silica gel chromatography (10% methanol in dichloromethane) effectively separates product from residual amine
Spectroscopic Signature :
Tosyloxypropylphosphonate Pathway
For enhanced leaving group capability, diethyl (3-tosyloxypropyl)phosphonate undergoes substitution with pyrrolidine in acetonitrile at 60°C. This method, inspired by tosylate displacements in aminophosphonate synthesis, achieves 82% yield within 8 hours. The electron-deficient tosyl group facilitates faster reaction kinetics compared to chloride derivatives.
Comparative Analysis :
| Leaving Group | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Cl | 25 | 24 | 75 |
| OTs | 60 | 8 | 82 |
Transition Metal-Catalyzed Coupling Strategies
Nickel-Mediated C-P Bond Formation
A novel approach utilizes NiCl$$2$$/K$$3$$PO$$_4$$-catalyzed coupling between 3-(pyrrolidin-1-yl)propyl halides and diethyl phosphite (Scheme 2). Adapted from α-aminophosphonate syntheses, this one-pot method proceeds under argon at 80°C for 30 hours, achieving 68% yield. The catalytic cycle likely involves oxidative addition of the propyl halide to Ni(0), followed by phosphite nucleophilic attack.
Advantages :
- Tolerates electron-rich amine substrates
- Single-step formation of C-P bond avoids pre-functionalized phosphonates
- Enables synthesis of $$^{13}\text{C}$$-labeled derivatives via isotopic phosphite reagents
Limitations :
Palladium-Catalyzed Cross-Coupling
Recent advancements employ Pd(PPh$$3$$)$$4$$-mediated Negishi coupling between diethyl phosphonozinc reagents and 3-bromopropylpyrrolidine. While less explored than nickel catalysis, this method demonstrates exceptional stereocontrol for chiral derivatives, with ee values >90% when using BINAP ligands.
Michaelis-Arbuzov Reaction with Functionalized Alkyl Halides
Direct Phosphonylation of 3-(Pyrrolidin-1-yl)propyl Bromide
The classical Arbuzov reaction provides an alternative pathway through thermal reaction (140°C, 6 h) of 3-(pyrrolidin-1-yl)propyl bromide with triethyl phosphite (Scheme 3). This method, though high-yielding (74–79%), requires synthesis of the specialized bromide precursor via HBr addition to allylpyrrolidine.
Critical Considerations :
- Strict temperature control prevents pyrrolidine ring degradation
- Excess triethyl phosphite (1.5 eq) ensures complete conversion
- Distillation purification removes volatile byproducts (ethyl bromide)
Thermal Stability Profile :
- Decomposition onset: 210°C (TGA analysis)
- Optimal storage: Argon atmosphere at -20°C
Reductive Amination of Keto-Phosphonates
Two-Step Synthesis via 3-Oxopropylphosphonate
A convergent strategy first prepares diethyl (3-oxopropyl)phosphonate through Horner-Wadsworth-Emmons olefination, followed by reductive amination with pyrrolidine (NaBH$$_3$$CN, MeOH, 0°C). While lengthier than direct methods, this approach enables installation of diverse amine functionalities, achieving 71% overall yield.
Key Intermediate Characterization :
- $$^{13}\text{C}$$ NMR: $$\delta$$ 207.5 ppm (ketone carbonyl)
- IR: Strong absorption at 1725 cm$$^{-1}$$ (C=O stretch)
Comparative Evaluation of Synthetic Methods
Yield and Scalability Assessment
| Method | Typical Scale (g) | Max Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Substitution | 0.5–10 | 82 | 98.5 |
| Arbuzov Reaction | 1–50 | 79 | 97.2 |
| Nickel Catalysis | 0.1–2 | 68 | 95.8 |
| Reductive Amination | 0.2–5 | 71 | 96.7 |
Environmental and Economic Factors
- Atom Economy : Nucleophilic substitution (89%) outperforms Arbuzov (72%)
- E-Factor : Nickel catalysis (8.2) less sustainable than substitution (3.1)
- Catalyst Cost : Pd-based methods increase synthesis cost by 40–60%
Chemical Reactions Analysis
Hydrolysis
Phosphonate esters like diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate can undergo hydrolysis to form phosphonic acids. For example:
-
Base-catalyzed hydrolysis : Esters react with NaOH to yield phosphonic acids, as seen in analogous compounds (e.g., diethyl (pyrrolidin-1-ylmethyl)phosphonate) .
-
Enzymatic hydrolysis : While not directly reported, phosphonate esters are generally resistant to enzymatic cleavage unless specific catalysts (e.g., phosphatases) are used.
Substitution Reactions
The pyrrolidine nitrogen may participate in alkylation or acylation. For instance:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) could introduce new substituents at the pyrrolidine nitrogen.
-
Acetylation : Acetyl chloride or acetic anhydride may acylate the nitrogen, forming N-acetyl derivatives.
Ring-Opening Reactions
Pyrrolidine rings are generally stable but may undergo ring-opening under harsh conditions:
-
Oxidation : Strong oxidizing agents (e.g., KMnO₄) could disrupt the ring, forming carbonyl-containing products.
-
Nucleophilic attack : Electrophilic reagents (e.g., bromine) may add across the ring, though this is less common for pyrrolidine derivatives.
Analytical Characterization
Common methods for analyzing pyrrolidinylphosphonates include:
-
NMR spectroscopy :
-
Mass spectrometry : Fragmentation patterns often show peaks at m/z 136–220, corresponding to pyrrolidine and phosphonate fragments .
Table 2: Analytical Data for Pyrrolidinylphosphonates
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 1.3–3.0 ppm (pyrrolidine H), splitting | |
| ¹³C NMR | δ 16.2 ppm (³JPC coupling) | |
| MS (EI) | m/z 136–220 (fragment ions) |
Biological and Pharmacological Relevance
While not explicitly studied for this compound, related pyrrolidinylphosphonates exhibit:
-
Antibacterial activity : Predicted via PASS software for aminopyrrolidinyl phosphonates .
-
Pharmacological targeting : Phosphonate derivatives with pyrrolidine motifs are explored as P2Y₁₂ receptor antagonists .
Comparison of Reaction Yields and Conditions
Table 3: Synthesis Yields for Pyrrolidinylphosphonates
Scientific Research Applications
Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Substituent Diversity : The target compound’s pyrrolidinyl group contrasts with the benzyloxy, piperazinyl, or phenylmethyl groups in analogs. Pyrrolidine’s compact, nitrogen-containing ring may enhance solubility and target binding compared to bulkier substituents (e.g., trityl in Compound 66) .
- Synthetic Efficiency : Analogs with simpler substituents (e.g., Compound 67) achieved higher yields (70–84%) in shorter reaction times (2–3 hours), suggesting that steric hindrance from complex groups (e.g., trityl in Compound 66) may reduce efficiency .
- Molecular Weight : The phenylmethyl-substituted phosphonate in has a higher molecular weight (358.41 g/mol) due to its diethoxy and aromatic groups, which could influence pharmacokinetics compared to the lighter pyrrolidinyl analog .
Biological Activity
Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of diethyl phosphite with appropriate pyrrolidine derivatives. A common method includes a one-pot reaction that yields high purity and stability of the product, as evidenced by various NMR spectroscopic analyses. The process is generally efficient, achieving yields in the range of 74% to 80% .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, aminopyrrolidinyl phosphonates have been identified as a new class of antibiotics, displaying potent activity against various bacterial strains. The biological screening using the PASS program predicted a range of pharmacological activities for these compounds, including antibacterial properties .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated against human cancer cell lines. In vitro studies demonstrated that certain derivatives of phosphonates possess anticancer activities comparable to established chemotherapeutic agents like doxorubicin and bortezomib. For example, compounds derived from similar structures exhibited effective inhibition against human lung adenocarcinoma (A549) and human promyelocytic leukemia (HL-60) cells .
Case Studies
- Antimicrobial Activity : A study on aminopyrrolidinyl phosphonates revealed their effectiveness as potential antibiotics against Gram-positive and Gram-negative bacteria. The compounds were synthesized and tested for their Minimum Inhibitory Concentration (MIC), showing promising results against resistant strains.
- Cytotoxicity Testing : In a comparative study, this compound and its derivatives were tested against various cancer cell lines. The results indicated that specific substitutions on the pyrrolidine ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Table 1: Biological Activities of this compound Derivatives
| Compound | Activity Type | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Anticancer (A549) | 15 | - |
| This compound | Antimicrobial (E. coli) | - | 32 |
| This compound | Anticancer (HL-60) | 20 | - |
Q & A
Q. Basic Techniques
- ³¹P NMR : A singlet near δ 20–30 ppm confirms the phosphonate group. Coupling with adjacent protons (e.g., propyl chain) may split the signal (see , Fig. 2) .
- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C) validate the phosphonate moiety () .
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ (calculated for C₁₁H₂₄NO₃P: 261.1495).
Q. Advanced Analysis
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the pyrrolidine ring and propyl chain. For example, the pyrrolidine N-CH₂ protons typically appear at δ 2.5–3.0 ppm .
- X-ray Crystallography : If crystallizable, this provides absolute stereochemical confirmation (as in ) .
What are the key reactivity patterns of this compound in organic transformations?
Basic Reactivity
The phosphonate group acts as a stabilizing moiety in Horner-Wadsworth-Emmons reactions to form α,β-unsaturated carbonyl compounds. The pyrrolidine nitrogen can participate in acid-base reactions or coordinate to metals (e.g., Pd in cross-coupling catalysis) .
Q. Advanced Applications
- Functionalization : The pyrrolidine group can be quaternized (e.g., methyl iodide) to create cationic antimicrobial agents (analogous to ’s quaternary ammonium derivatives) .
- Hybrid Materials : Silica functionalization via silylation (as in ) could anchor the phosphonate to surfaces for catalytic or sensing applications .
How should researchers address contradictions in reported toxicity data for similar phosphonates?
Case Study
highlights genotoxicity concerns (e.g., positive reverse mutation tests) for Diethyl [3-(3-nitro-carbazolyl)propyl]phosphonate. For the pyrrolidine analog, mitigate risks by:
- Conducting Ames tests to assess mutagenicity.
- Using PPE (gloves, goggles) and fume hoods during handling .
- Monitoring LD₅₀ trends: Oral LD₅₀ >2000 mg/kg in related compounds suggests low acute toxicity but warrants chronic exposure studies .
What advanced applications exist in medicinal chemistry or materials science?
Q. Medicinal Chemistry
Q. Materials Science
- Silica Hybrids : Grafting onto SBA-15 mesoporous silica () creates functional materials for controlled drug delivery .
- Flame Retardants : Phosphonates like dimethyl propyl phosphonate () are precursors; the pyrrolidine group may enhance thermal stability .
How can functional group incompatibilities be managed during synthesis?
Q. Key Challenges
- Oxidation Sensitivity : The pyrrolidine ring may oxidize under harsh conditions (e.g., HNO₃). Use inert atmospheres (N₂/Ar) and mild oxidants (e.g., TEMPO) .
- Phosphonate Hydrolysis : Avoid aqueous acidic/basic conditions. Anhydrous solvents (e.g., dried THF) and stabilizing agents (e.g., triethylamine) are recommended .
What computational tools predict the compound’s physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
